molecular formula C23H20ClN3O4S B2899084 N-(4-chlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 895015-69-7

N-(4-chlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2899084
CAS RN: 895015-69-7
M. Wt: 469.94
InChI Key: BSJOBLUUYNVMSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the appropriate chlorobenzo[d]thiazol-2-yl and pyridin-3-ylmethyl precursors, followed by the introduction of the trimethoxybenzyl group. The exact synthetic route would depend on the availability and reactivity of these precursors .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name. It would have a central benzamide core, with the chlorobenzo[d]thiazol-2-yl and trimethoxybenzyl groups attached to the nitrogen atom of the amide group, and the pyridin-3-ylmethyl group attached to the carbonyl carbon of the amide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For example, the presence of the trimethoxybenzyl group could increase its lipophilicity, which might affect its solubility and permeability. The chlorobenzo[d]thiazol-2-yl group might contribute to its electronic properties .

Future Directions

Future studies on this compound could include the synthesis and characterization of the compound, the investigation of its physical and chemical properties, the evaluation of its biological activities, and the exploration of its mechanism of action .

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O4S/c1-29-17-10-15(11-18(30-2)21(17)31-3)22(28)27(13-14-6-5-9-25-12-14)23-26-20-16(24)7-4-8-19(20)32-23/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJOBLUUYNVMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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